N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
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Overview
Description
BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- is a complex organic compound that features a benzamide core structure with a thiazole ring substitution. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- typically involves the reaction of benzamide with a thiazole derivative under specific conditions. . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- on a large scale .
Chemical Reactions Analysis
Types of Reactions
BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, dimethylformamide
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, its antibacterial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
14901-11-2 |
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Molecular Formula |
C12H11N3OS2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H11N3OS2/c1-8-7-18-12(13-8)15-11(17)14-10(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
HBEPPLPZWCJWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CC=C2 |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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